8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione
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Overview
Description
8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a complex organic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazoloisoquinoline core with phenyl and dimethoxyphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of benzylamine with glyoxylic acid derivatives.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Substitution Reactions: The phenyl and dimethoxyphenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like alkyl, aryl, or halogen groups.
Scientific Research Applications
8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline
Uniqueness
8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is unique due to its specific substitution pattern and the presence of both pyrazole and isoquinoline rings. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
8-(3,4-dimethoxyphenyl)-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione |
InChI |
InChI=1S/C24H21N3O4/c1-30-20-9-8-14(12-21(20)31-2)15-10-17-18(19(28)11-15)13-25-23-22(17)24(29)27(26-23)16-6-4-3-5-7-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,25,26) |
InChI Key |
WLEXTQKTJIVJIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C4C(=NC=C3C(=O)C2)NN(C4=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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